![molecular formula C10H17N3S B1517338 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine CAS No. 1092285-70-5](/img/structure/B1517338.png)

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine

Descripción general

Descripción

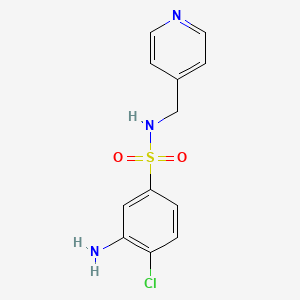

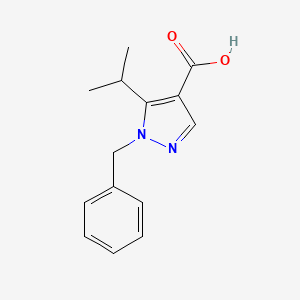

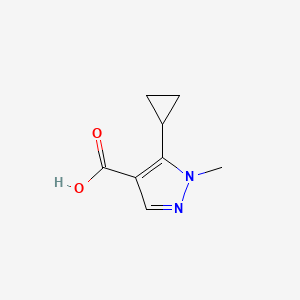

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine is a compound that contains a thiazole ring, which is a five-membered ring system containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The molecular structure of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine is characterized by a thiazole ring, which is planar . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

Thiazole compounds, including 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine, have been found to exhibit diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Aplicaciones Científicas De Investigación

Anticancer Activity

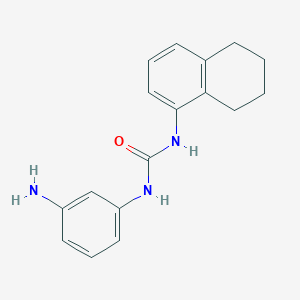

Compounds with a piperazine substituent on the 1,3-thiazole cycle have shown significant anticancer activity across various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The effectiveness of these compounds is highlighted by their ability to inhibit cancer cell growth at low concentrations (Turov, 2020).

Antimicrobial and Antiurease Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei, including 1,3-thiazole, have been synthesized and found to possess good to moderate antimicrobial activity against a range of microorganisms. Additionally, certain compounds exhibited antiurease activity, indicating their potential for treating infections and diseases related to urease activity (Başoğlu et al., 2013).

Antidepressant and Antianxiety Activities

Novel derivatives incorporating 1,3-thiazole and piperazine moieties have been synthesized and shown to possess significant antidepressant and antianxiety activities in animal models. This indicates the potential therapeutic application of these compounds in treating mental health disorders (Kumar et al., 2017).

Antibacterial and Antifungal Activities

Several piperazine derivatives have demonstrated excellent antibacterial and antifungal activities, suggesting their use as potential agents for treating infections caused by resistant strains of bacteria and fungi. This is particularly important in the context of increasing antibiotic resistance (Rajkumar et al., 2014).

Anti-inflammatory Activity

Compounds featuring a piperazine moiety in conjunction with a bis-thiazole and nitroimidazole structure have shown significant anti-inflammatory activity, both in vitro using HRBC membrane stabilization method and in vivo through carrageenin-induced rat paw edema model. These findings suggest the potential of these compounds in the development of new anti-inflammatory drugs (Ahmed et al., 2017).

Mecanismo De Acción

Target of Action

These include various enzymes, receptors, and biochemical pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some thiazole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .

Biochemical Pathways

These interactions can lead to a variety of downstream effects, including changes in cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

Factors such as solubility, stability, and permeability can all influence how well a compound is absorbed and distributed within the body .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine”. Factors such as temperature, pH, and the presence of other compounds can all impact how this compound interacts with its targets and exerts its effects . .

Propiedades

IUPAC Name |

2-ethyl-4-(piperazin-1-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-2-10-12-9(8-14-10)7-13-5-3-11-4-6-13/h8,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFCRABHPYRCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1517256.png)

![3-[(5-Bromo-2-pyridinyl)amino]-1-propanol](/img/structure/B1517261.png)

![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)